Product packaging for 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol(Cat. No.:CAS No. 93892-32-1)

4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol

Cat. No.: B12654033
CAS No.: 93892-32-1
M. Wt: 259.17 g/mol
InChI Key: FTHYZVZUNYOUGQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol (CAS No: 93892-32-1) is an indan derivative of interest in organic synthesis and materials science research. This compound has a molecular formula of C13H16Cl2O and a molecular weight of 259.17 g/mol . Its structure, featuring a phenolic hydroxyl group and chlorine substituents on an indan backbone with gem-dimethyl groups, makes it a potential intermediate for constructing more complex molecular architectures. Researchers value this compound for its potential application in the development of specialized materials. Indan-based structures are often explored in the field of organic electronics . The tetramethyl groups can enhance solubility and influence the packing behavior in solid-state materials, while the chloro groups offer reactive sites for further functionalization via metal-catalyzed cross-coupling reactions . This makes it a versatile building block for synthesizing compounds with tailored photophysical or electronic properties. This product is intended for research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16Cl2O B12654033 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol CAS No. 93892-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93892-32-1

Molecular Formula

C13H16Cl2O

Molecular Weight

259.17 g/mol

IUPAC Name

4,6-dichloro-1,1,3,3-tetramethyl-2H-inden-5-ol

InChI

InChI=1S/C13H16Cl2O/c1-12(2)6-13(3,4)9-7(12)5-8(14)11(16)10(9)15/h5,16H,6H2,1-4H3

InChI Key

FTHYZVZUNYOUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(C(=C(C=C21)Cl)O)Cl)(C)C)C

Origin of Product

United States

Synthetic Methodologies for 4,6 Dichloro 1,1,3,3 Tetramethylindan 5 Ol

Retrosynthetic Analysis and Strategic Disconnections for the 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections. The primary disconnection involves the chloro and hydroxyl groups on the aromatic ring, leading back to a 1,1,3,3-tetramethylindan-5-ol (B3053430) precursor. This simplifies the problem to the synthesis of the substituted indanol and subsequent regioselective chlorination.

Further disconnection of the 1,1,3,3-tetramethylindan-5-ol intermediate points towards the formation of the indane ring itself. This can be envisioned through an intramolecular Friedel-Crafts type reaction of a suitable precursor. The gem-dimethyl groups at the 1 and 3 positions suggest the use of precursors that can generate tertiary carbocations or their equivalents, which can then undergo cyclization onto an aromatic ring.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis highlights the key challenges: the construction of the highly substituted indane core and the controlled introduction of the functional groups onto the aromatic ring.

Approaches to the Tetramethylindan Skeleton

The formation of the 1,1,3,3-tetramethylindan scaffold is a critical step in the synthesis of the target compound. This can be achieved through various cyclization and alkylation strategies.

Cyclization Reactions for Indane Ring Formation

Intramolecular Friedel-Crafts reactions are a powerful tool for the synthesis of indane derivatives. researchgate.net These reactions involve the cyclization of an aromatic compound bearing an electrophilic side chain, typically a haloalkane or an alcohol that can be converted to a carbocation in the presence of a Lewis acid.

One potential approach involves the reaction of a suitably substituted benzene (B151609) derivative with a di-haloalkane that can form the five-membered ring with the gem-dimethyl groups. For instance, the reaction of a phenol (B47542) or its protected form with 2,4-dichloro-2,4-dimethylpentane (B14684956) in the presence of a Lewis acid like aluminum chloride could theoretically lead to the tetramethylindan skeleton. However, controlling the regioselectivity of the initial alkylation and subsequent cyclization can be challenging.

Cascade reactions, such as a reductive Friedel-Crafts alkylation/cyclization of keto acids or esters, offer another avenue for constructing indanone precursors, which can then be further elaborated. rsc.org

Regioselective Alkylation Strategies for 1,1,3,3-Tetramethyl Substitution

The introduction of the four methyl groups at the 1 and 3 positions of the indane ring requires specific synthetic methods. A common strategy for creating gem-dimethyl groups is through the reaction of a ketone with an excess of a methylating agent, such as methylmagnesium bromide or methyllithium, followed by dehydration.

Alternatively, a Friedel-Crafts alkylation of an aromatic ring with an alkyl halide that can generate a stable tertiary carbocation can be employed. For example, the reaction of benzene with tert-butyl chloride can yield tert-butylbenzene. beilstein-journals.org A subsequent reaction with another electrophile could potentially lead to the formation of the indane ring. However, polyalkylation is a common side reaction in Friedel-Crafts alkylations and needs to be carefully controlled. researchgate.netgoogle.com

A more direct approach would be a [3+2] cycloaddition reaction, although this is less common for the synthesis of simple indanes.

Introduction of Chloro Substituents at the 4,6-Positions

Once the 1,1,3,3-tetramethylindan-5-ol core is synthesized, the next critical step is the regioselective introduction of two chlorine atoms at the 4 and 6 positions of the aromatic ring. The directing effects of the existing hydroxyl and alkyl substituents play a crucial role in this process.

Regioselective Halogenation Methods for the Aromatic Ring

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the alkyl substituents of the indane ring are weakly activating, ortho-, para-directing groups. The combined directing effect of the hydroxyl group at position 5 and the alkyl groups would favor substitution at the 4 and 6 positions.

Direct chlorination using reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a suitable solvent is a common method for halogenating phenols. The reaction conditions, such as temperature and catalyst, would need to be carefully optimized to achieve the desired dichlorination without side reactions.

Table 1: Common Chlorinating Agents for Aromatic Compounds

Reagent Conditions Remarks
Chlorine (Cl₂) Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or UV light Can be difficult to control selectivity; can lead to over-chlorination.
Sulfuryl chloride (SO₂Cl₂) Radical initiator (e.g., AIBN) or Lewis acid Often provides cleaner reactions than Cl₂.

Sequential versus Simultaneous Chlorination Strategies

The introduction of two chlorine atoms can be attempted in a single step (simultaneous) or in two separate steps (sequential).

A simultaneous dichlorination would involve using a sufficient stoichiometry of the chlorinating agent to introduce both chlorine atoms in one reaction. This approach is more atom-economical but can be challenging to control, potentially leading to a mixture of mono-, di-, and polychlorinated products.

A sequential chlorination strategy would involve the initial monochlorination of 1,1,3,3-tetramethylindan-5-ol to form 4-chloro-1,1,3,3-tetramethylindan-5-ol, followed by a second chlorination step to introduce the chlorine atom at the 6-position. This approach offers better control over the reaction and can lead to a higher yield of the desired product, although it involves an additional synthetic step. The intermediate monochlorinated product would need to be isolated and purified before the second chlorination. The electronic properties of the monochlorinated intermediate would influence the regioselectivity of the second chlorination.

Given the activating nature of the hydroxyl group, it is likely that the first chlorination would occur at the position para to the hydroxyl group (position not available in this scaffold) or ortho. In this case, the 4 and 6 positions are both ortho to the hydroxyl group. The steric hindrance from the tetramethylindan moiety might influence which ortho position reacts first.

Formation of the Hydroxyl Group at the 5-Position

The introduction of a hydroxyl group onto the aromatic ring of the 4,6-dichloro-1,1,3,3-tetramethylindan core is a key transformation. This can be approached through two primary strategies: the reduction of a carbonyl precursor or direct hydroxylation of the aromatic ring.

A common and reliable method for introducing a hydroxyl group onto an aromatic system is through the reduction of a corresponding ketone. In this case, the target molecule, this compound, can be synthesized from its ketone precursor, 4,6-dichloro-1,1,3,3-tetramethylindan-5-one.

The synthesis of the ketone precursor would likely involve a Friedel-Crafts acylation reaction. sigmaaldrich.comyoutube.comchemistrysteps.commasterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution would utilize an appropriately substituted acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com The starting material for such a reaction would likely be a 1,3-dichloro-2,5-dialkylbenzene derivative which could be cyclized to form the indanone structure.

Once the 4,6-dichloro-1,1,3,3-tetramethylindan-5-one is obtained, the carbonyl group can be reduced to the desired secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.comresearchgate.netyoutube.comdss.go.th The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. researchgate.net The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent workup with a weak acid yields the alcohol. masterorganicchemistry.comresearchgate.net

For more sterically hindered ketones, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) might be considered, although it is less chemoselective. Given the steric bulk around the carbonyl group in the proposed precursor, reaction conditions might require optimization.

Table 1: Proposed Conditions for the Reduction of 4,6-Dichloro-1,1,3,3-tetramethylindan-5-one

ReagentSolvent(s)Typical TemperaturePotential AdvantagesPotential Disadvantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to Room Temp.High chemoselectivity for ketones, mild conditions.May be slow or incomplete for highly hindered ketones.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to RefluxMore powerful, effective for hindered ketones.Less chemoselective, highly reactive, requires anhydrous conditions.

Direct hydroxylation of an aromatic C-H bond is a more challenging transformation due to the high stability of the aromatic ring. However, several methods have been developed for the hydroxylation of aromatic compounds, some of which could potentially be adapted for the synthesis of this compound.

One approach involves the use of powerful oxidizing agents, often in the presence of a catalyst. For instance, systems utilizing hydrogen peroxide (H₂O₂) with a metal catalyst, such as an iron complex, have been shown to hydroxylate aromatic rings. rsc.org The selectivity of such reactions is often directed by the electronic nature of the substituents on the ring. rsc.org In the case of 4,6-dichloro-1,1,3,3-tetramethylindan, the directing effects of the chloro and alkyl groups would need to be carefully considered to achieve hydroxylation at the 5-position.

Another potential, albeit less direct, method could involve an initial electrophilic aromatic substitution to introduce a different functional group that can then be converted to a hydroxyl group. For example, sulfonation followed by alkali fusion is a classic method for phenol synthesis, though the harsh conditions may not be compatible with the tetramethylindan structure.

Enzymatic hydroxylation presents a greener alternative, where enzymes like cytochrome P450 monooxygenases can selectively introduce hydroxyl groups into aromatic compounds under mild conditions. nih.gov However, the development of a specific enzyme for this particular substrate would be a significant undertaking.

Table 2: Potential Direct Hydroxylation Strategies

MethodReagentsGeneral ConditionsKey Considerations
Metal-Catalyzed OxidationH₂O₂, Fe(II/III) catalystMild temperature, acidic or neutral pHRegioselectivity is a major challenge.
Radical HydroxylationFenton's reagent (Fe²⁺/H₂O₂)Acidic conditionsOften results in a mixture of isomers and over-oxidation.
Enzymatic HydroxylationCytochrome P450 enzymes, O₂Aqueous buffer, physiological temperatureRequires a specific enzyme, may have low yields.

Comparative Analysis of Synthetic Routes to this compound

The choice of a synthetic route for this compound will depend on a variety of factors, including the desired yield, purity, cost, and environmental impact.

The two-step route involving the formation and subsequent reduction of 4,6-dichloro-1,1,3,3-tetramethylindan-5-one is likely to be more efficient and selective than direct hydroxylation. Friedel-Crafts acylations are generally well-understood reactions, and while the cyclization to form the indanone ring may present challenges in terms of regioselectivity, these can often be controlled by the choice of starting materials and reaction conditions. sigmaaldrich.com The subsequent reduction of the ketone with sodium borohydride is typically a high-yielding and highly selective reaction. masterorganicchemistry.comresearchgate.net

Direct hydroxylation methods, on the other hand, often suffer from low yields and poor regioselectivity, leading to the formation of multiple isomers that can be difficult to separate. rsc.org While enzymatic methods can offer high selectivity, their practical application on an industrial scale can be limited by factors such as enzyme stability and cost. nih.gov

The principles of green chemistry encourage the use of methodologies that reduce or eliminate the use and generation of hazardous substances. preprints.orgscilit.commdpi.comrasayanjournal.co.inrasayanjournal.co.in When evaluating the potential synthetic routes to this compound, several green chemistry aspects can be considered.

The reduction of the ketone precursor with sodium borohydride is a relatively green process, as it uses a less hazardous reducing agent than LiAlH₄ and is often carried out in more environmentally benign solvents like ethanol. masterorganicchemistry.com To further improve the green credentials of this route, the synthesis of the indanone precursor could be explored using greener catalysts or solvent-free conditions, which have been reported for similar transformations. preprints.orgscilit.com

Enzymatic hydroxylation represents the most environmentally benign approach, as it operates under mild, aqueous conditions. nih.gov However, the practical feasibility of this method for the specific target molecule remains a significant hurdle.

Table 3: Green Chemistry Comparison of Potential Synthetic Routes

Synthetic RouteAdvantages in Green ChemistryDisadvantages in Green Chemistry
Ketone Reduction Use of milder reducing agents (NaBH₄), potential for greener solvents. masterorganicchemistry.comFriedel-Crafts acylation often uses stoichiometric amounts of Lewis acids and halogenated solvents.
Direct Catalytic Hydroxylation Use of H₂O₂ as a clean oxidant. rsc.orgOften requires metal catalysts that can be toxic and difficult to remove.
Enzymatic Hydroxylation Aqueous reaction medium, mild conditions, high selectivity. nih.govRequires development of a specific enzyme, may have low space-time yields.

Mechanistic Investigations of 4,6 Dichloro 1,1,3,3 Tetramethylindan 5 Ol Reactions

Reactivity of the Hydroxyl Functionality in 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol

The hydroxyl group, positioned at the C-5 carbon of the indan (B1671822) system, is a secondary benzylic alcohol. Its reactivity is significantly influenced by the steric hindrance created by the four methyl groups on the adjacent carbons (C-1 and C-3) and the electronic nature of the dichloro-substituted benzene (B151609) ring.

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. youtube.com In the case of this compound, the secondary benzylic alcohol is expected to be oxidized to the corresponding ketone, 4,6-dichloro-1,1,3,3-tetramethylindan-5-one. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods.

Common oxidizing agents for secondary alcohols include chromium trioxide (CrO₃) in combination with sulfuric acid and water (Jones reagent), or pyridinium (B92312) chlorochromate (PCC), which is a milder alternative that can be used in non-aqueous media. youtube.com The reaction mechanism for chromic acid oxidation typically involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of the α-proton, leading to the formation of the ketone and a reduced chromium species.

Given the benzylic nature of the alcohol, other selective oxidation methods can also be considered. For instance, photochemical oxidation using air as the oxidant, catalyzed by a photosensitizer like thioxanthenone, has been shown to be effective for converting benzylic alcohols to their corresponding aldehydes and ketones. nih.gov Another approach involves the use of iron complexes, such as an iron(III) complex with a "helmet" phthalocyaninato ligand, which can catalyze the oxidation of benzylic alcohols with high turnover numbers using oxidants like hydrogen peroxide or tert-butyl hydroperoxide. elsevierpure.com

The selective mono-oxygenation of secondary benzylic C-H bonds to form alcohols has been reported, but the further oxidation of the resulting alcohol to the ketone is often a competing and facile process. semanticscholar.org

Table 1: Representative Oxidation Reactions of Secondary Benzylic Alcohols

Oxidizing Agent/System Product General Observations
Chromic Acid (H₂CrO₄) Ketone Strong oxidant, can lead to side reactions if not controlled. youtube.com
Pyridinium Chlorochromate (PCC) Ketone Milder than chromic acid, suitable for sensitive substrates. youtube.com
Thioxanthenone/Air/Light Ketone A green photochemical method. nih.gov

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. youtube.com For this compound, this reaction would involve the protonation of the hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a secondary benzylic carbocation. Subsequent elimination of a proton from an adjacent carbon would yield an alkene.

However, the dehydration of phenols under acidic conditions does not typically occur because it would necessitate the formation of a highly unstable phenyl carbocation and would disrupt the aromaticity of the benzene ring. youtube.com While the target molecule is an indanol and not a phenol (B47542), the stability of the carbocation intermediate is a critical factor. The formation of a carbocation on the indane ring is plausible. The stability of this carbocation would be influenced by the adjacent aromatic ring and the alkyl substituents.

The use of acidic catalysts such as alumina, silica-alumina, or zeolites is a common industrial practice for alcohol dehydration. youtube.com The reaction conditions, particularly temperature, are crucial in determining the outcome, with higher temperatures favoring elimination reactions. youtube.com In the case of secondary and tertiary alcohols, where the alkyl groups are more sterically hindered, elimination reactions tend to dominate over substitution. epa.gov

Due to the structure of the 1,1,3,3-tetramethylindan skeleton, the elimination of a proton could potentially lead to a mixture of alkene isomers, depending on which adjacent proton is removed.

Table 2: Potential Conditions for Dehydration of Hindered Secondary Alcohols

Catalyst Temperature General Outcome
Concentrated H₂SO₄ High Strong acid, can cause charring. youtube.com
Concentrated H₃PO₄ High A common alternative to sulfuric acid. youtube.com
Alumina (Al₂O₃) High Solid acid catalyst, often used in flow systems. youtube.com

The formation of ethers and esters from the hydroxyl group of this compound is expected to be challenging due to the significant steric hindrance around the reactive center.

Etherification: The direct acid-catalyzed intermolecular dehydration of two molecules of a secondary alcohol to form a symmetrical ether is generally inefficient due to competing elimination reactions that form alkenes. epa.gov However, methods for the etherification of benzylic alcohols have been developed. For example, the use of iron(III) chloride in a green solvent like propylene (B89431) carbonate can catalyze the symmetrical etherification of benzylic alcohols. nih.gov For unsymmetrical ethers, a combination of iron(II) chloride and a pyridine (B92270) bis-thiazoline ligand has been shown to be effective. nih.gov Another approach involves the use of alkoxyhydrosilanes to mediate the cross-etherification between a secondary benzyl (B1604629) alcohol and an aliphatic alcohol. nih.gov This reaction is thought to proceed through the formation of a carbocation from the benzyl alcohol. nih.gov

Esterification: The esterification of sterically hindered alcohols often requires more reactive acylating agents than the corresponding carboxylic acid, or the use of specific coupling agents. The Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is generally not suitable for hindered tertiary alcohols and can be slow for hindered secondary alcohols. nih.gov

More effective methods include the use of acyl chlorides or acid anhydrides, which are more reactive than carboxylic acids. mdpi.com The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a well-established method for the esterification of acid-sensitive and sterically hindered alcohols. nih.gov

Table 3: Selected Methods for Etherification and Esterification of Hindered Alcohols

Reaction Reagent/Catalyst System Substrate Type
Etherification FeCl₃·6H₂O in Propylene Carbonate Symmetrical etherification of benzylic alcohols nih.gov
Etherification (EtO)₂MeSiH Cross-etherification of secondary benzyl alcohols with aliphatic alcohols nih.gov
Esterification Acyl Chloride/Pyridine Hindered secondary and tertiary alcohols mdpi.com

Reactivity of the Dichloroaryl Moiety

The benzene ring of this compound is substituted with two chlorine atoms, which are deactivating, ortho-, para-directing groups in electrophilic aromatic substitution. However, under different conditions, these chlorine atoms can be involved in nucleophilic substitution or reductive dehalogenation.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed.

In this compound, the aromatic ring lacks strong EWGs. The alkyl framework of the indane system is an electron-donating group, which would disfavor the SNAr mechanism by destabilizing the anionic intermediate. Consequently, nucleophilic aromatic substitution on this molecule is expected to be difficult and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles.

The mechanism of SNAr typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group to restore aromaticity. For dichlorinated aromatic compounds, regioselectivity can be an issue, although in many cases, substitution at a specific position can be achieved.

Table 4: General Conditions for Nucleophilic Aromatic Substitution on Aryl Halides

Nucleophile Conditions General Applicability
Hydroxide (e.g., NaOH) High Temperature, High Pressure Requires strongly activated aryl halides
Alkoxides (e.g., NaOCH₃) High Temperature Reactivity depends on substrate activation
Amines (e.g., NH₃, RNH₂) High Temperature, often with a catalyst Used in industrial processes

Reductive dehalogenation is the process of replacing a halogen atom in a molecule with a hydrogen atom. This can be achieved through various chemical and biological methods. For polychlorinated aromatic compounds, this reaction is of environmental significance as it can reduce their toxicity.

Chemical methods for reductive dehalogenation often involve the use of metals or catalytic hydrogenation. For instance, iron metal can be used to sequentially dehalogenate chlorinated compounds. semanticscholar.org The reaction is believed to occur on the surface of the metal and is coupled with the oxidative dissolution of the iron. semanticscholar.org

Biological reductive dehalogenation is carried out by certain anaerobic microorganisms that can use chlorinated compounds as electron acceptors in a process known as dehalorespiration. elsevierpure.com For example, bacteria from the genus Dehalococcoides have been shown to be capable of the reductive dechlorination of polychlorinated dioxins and biphenyls. youtube.comnih.gov This process typically occurs under anaerobic conditions and can be stimulated by the addition of an electron donor. nih.gov The dehalogenation can proceed stepwise, with the removal of one chlorine atom at a time.

Table 5: Methods for Reductive Dehalogenation of Chlorinated Aromatics

Method Reagent/System Mechanism
Chemical Fe metal Surface reaction with electron transfer from the metal. semanticscholar.org
Chemical Catalytic Hydrogenation (e.g., Pd/C, H₂) Hydrogenolysis of the C-Cl bond on a catalyst surface.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The presence of two chlorine atoms on the aromatic ring of this compound makes it a prime candidate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forging carbon-carbon bonds. The relative positions of the chloro substituents and the phenolic hydroxyl group, along with the sterically demanding tetramethyl-substituted indane backbone, are expected to significantly influence the regioselectivity and efficiency of these reactions.

While specific experimental data on this compound is not extensively documented in publicly available literature, we can predict its reactivity based on well-established cross-coupling methodologies such as the Suzuki, Stille, and Sonogashira reactions. The choice of catalyst, ligand, base, and reaction conditions would be crucial in controlling the outcome. For instance, the differential reactivity of the two chlorine atoms could potentially be exploited for selective mono- or di-functionalization.

A hypothetical reaction scheme for a Suzuki coupling is presented below:

Table 1: Hypothetical Suzuki Cross-Coupling of this compound

EntryAryl Boronic AcidCatalystLigandBaseProduct(s)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Mono- and di-phenylated products
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Predominantly mono-arylated product

This table is illustrative and based on general principles of Suzuki cross-coupling reactions.

Mechanistically, the catalytic cycle would involve the oxidative addition of the palladium(0) catalyst to one of the C-Cl bonds, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the C-C coupled product and regenerate the active catalyst. The steric hindrance imposed by the gem-dimethyl groups and the adjacent hydroxyl group could favor coupling at the less hindered chlorine position.

Transformations Involving the Indane Ring System

The stability of the 1,1,3,3-tetramethylindan framework is notable; however, its reactivity can be modulated by the substituents on the aromatic ring and by the reaction conditions employed.

Electrophilic Aromatic Substitution on the Indane Core

The electron-donating effect of the hydroxyl group and the alkyl groups of the indane ring would activate the aromatic nucleus towards electrophilic aromatic substitution. Conversely, the electron-withdrawing nature of the two chlorine atoms would deactivate the ring. The directing effects of these substituents would determine the position of incoming electrophiles. The hydroxyl group is a strong ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The single available position on the aromatic ring (position 7) is sterically hindered, making substitution at this site challenging.

Common electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, and Friedel-Crafts reactions. The conditions for these reactions would need to be carefully optimized to overcome the steric hindrance and the deactivating effect of the dichlorides.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Product
NitrationHNO₃, H₂SO₄4,6-Dichloro-7-nitro-1,1,3,3-tetramethylindan-5-ol
BrominationBr₂, FeBr₃7-Bromo-4,6-dichloro-1,1,3,3-tetramethylindan-5-ol

This table presents potential outcomes and has not been experimentally verified.

Ring Expansion or Contraction Studies

The indane framework is generally stable, and ring expansion or contraction reactions are not common under normal conditions. However, under specific and often harsh conditions, such as treatment with strong acids or via photolytic methods, skeletal rearrangements could potentially be induced. For instance, a Wagner-Meerwein type rearrangement could theoretically be initiated if a carbocation were to be generated on the five-membered ring, although this is highly speculative for this particular structure.

Rearrangement Reactions of the Indane Framework

Rearrangement reactions of the 1,1,3,3-tetramethylindan skeleton itself are not widely reported. The stability of the quaternary carbon centers makes rearrangements that would disrupt this framework energetically unfavorable. Any potential rearrangements would likely involve the substituents on the aromatic ring rather than the indane core itself.

Stereochemical Considerations in Reactions of this compound

Potential for Chiral Center Formation in Derivatives

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, reactions that introduce a new substituent onto the aromatic ring at position 7, or that modify the existing substituents in a way that removes this symmetry, could lead to the formation of a chiral molecule.

For example, if a bulky group were to be introduced at the 7-position, hindered rotation around the C-C bond connecting it to the ring could potentially lead to atropisomerism, creating a chiral axis. More straightforwardly, if one of the methyl groups on the five-membered ring could be functionalized asymmetrically, this would create a stereocenter.

The synthesis of chiral derivatives would open up new avenues for its application, for instance, as a chiral ligand in asymmetric catalysis or as a chiral building block in the synthesis of complex molecules.

Diastereoselective and Enantioselective Transformations

Following a comprehensive review of available scientific literature, no specific research findings detailing the diastereoselective or enantioselective transformations of this compound have been identified. The existing body of research does not appear to cover the use of this specific compound as a substrate or precursor in reactions designed to control the formation of particular stereoisomers.

General principles of asymmetric synthesis often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, leading to an excess of one or more diastereomers or enantiomers. Such transformations are crucial in fields like pharmaceutical development, where the specific three-dimensional arrangement of atoms in a molecule can determine its biological activity. Methodologies including enantioselective hydrogenation, asymmetric cyclization, and diastereoselective additions are common strategies to achieve this control.

However, the application of these principles to this compound, and the resulting stereochemical outcomes, such as diastereomeric ratios (d.r.) or enantiomeric excesses (e.e.), are not documented in the reviewed sources. Detailed research findings, including reaction conditions, catalytic systems, and data on product distribution for the diastereoselective and enantioselective transformations of this specific compound, are not available in the public research domain.

Therefore, a detailed discussion, including data tables on the research findings related to the diastereoselective and enantioselective transformations of this compound, cannot be provided at this time.

Advanced Analytical Methodologies for 4,6 Dichloro 1,1,3,3 Tetramethylindan 5 Ol Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol, various chromatographic techniques are utilized to ensure purity, which is critical for accurate subsequent analyses and applications.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds like this compound. Method development involves optimizing the stationary phase, mobile phase composition, and other parameters to achieve high resolution and efficient separation.

Reverse Phase HPLC for this compound

Reverse Phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound due to its phenolic and hydrophobic nature. A specific method has been developed for the separation of this compound on a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1), which minimizes unwanted interactions and improves peak shape. chromatographyonline.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. An acid, like phosphoric acid, is often added to the mobile phase to ensure the phenolic hydroxyl group remains protonated, leading to better retention and peak symmetry. chromatographyonline.com For applications requiring detection by mass spectrometry (MS), phosphoric acid is replaced with a volatile acid like formic acid. chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) Applications for Rapid Analysis

For faster analysis times and increased throughput, Ultra-Performance Liquid Chromatography (UPLC) is employed. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. The methods developed for HPLC can often be adapted for UPLC, significantly reducing run times. chromatographyonline.comyoutube.com This is particularly valuable in high-throughput screening or when monitoring reactions in near real-time.

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is crucial for analyzing volatile impurities, starting materials, or byproducts associated with its synthesis. Often coupled with a mass spectrometer (GC-MS), this technique provides high sensitivity and specificity.

For chlorinated compounds, a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often recommended. cromlab-instruments.es This type of phase separates compounds based on their boiling points and polarity. An electron capture detector (ECD) is highly sensitive to halogenated compounds and can be used for trace-level analysis, while a mass spectrometer provides definitive identification. libretexts.orgnih.gov

Preparative Scale Chromatography for Compound Isolation and Purification

When a high-purity sample of this compound is required for further research, preparative scale chromatography is the method of choice. This technique is an extension of analytical HPLC, but uses larger columns and higher flow rates to isolate and collect the compound of interest. labcompare.com The analytical HPLC method is typically scaled up, which may involve optimizing the mobile phase composition to improve the separation resolution and loading capacity. labcompare.comnih.gov The goal is to maximize the amount of purified compound collected per run while maintaining high purity. google.com Fraction collection is often triggered by a UV detector signal corresponding to the elution of the target compound. google.com

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are essential for determining the molecular structure of this compound and for monitoring chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR would provide information on the number and connectivity of hydrogen atoms. One would expect to see a singlet for the aromatic proton, singlets for the four non-equivalent methyl groups, and a signal for the hydroxyl proton.

¹³C NMR reveals the number of unique carbon environments in the molecule. The carbon atoms attached to the chlorine atoms and the hydroxyl group would be significantly shifted downfield compared to the other carbons. docbrown.info For instance, carbons bonded to electronegative atoms like chlorine exhibit larger chemical shifts. docbrown.info

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the compound and its fragments, confirming the molecular weight and offering clues about its structure. Under electron ionization (EI), the molecule would likely undergo fragmentation. Characteristic fragments could include the loss of a methyl group (a stable tertiary carbocation) or the loss of chlorine radicals. The presence of two chlorine atoms would result in a distinctive isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, which is a powerful diagnostic tool for identifying chlorinated compounds. nist.gov

Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions would include a broad O-H stretch for the hydroxyl group, C-H stretches for the alkyl and aromatic parts of the molecule, and C-Cl stretches in the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy would show absorption bands characteristic of the substituted benzene (B151609) ring, which can be useful for quantitative analysis using a UV detector in HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. osti.govnist.gov For this compound, ¹H and ¹³C NMR would be fundamental.

¹H NMR: This technique would identify the number of distinct chemical environments for hydrogen atoms. For this specific molecule, one would expect to see separate signals for the aromatic proton, the hydroxyl (-OH) proton, and the four methyl groups. The integration of these signals would correspond to the number of protons in each environment. Chemical shifts (δ) would indicate the electronic environment of the protons, and spin-spin coupling patterns would reveal connectivity between neighboring protons.

¹³C NMR: This would reveal the number of unique carbon environments. The spectrum for this compound should show distinct signals for the aromatic carbons (some of which are bonded to chlorine), the carbon bearing the hydroxyl group, the quaternary carbons of the indan (B1671822) skeleton, and the methyl group carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations. COSY would confirm which protons are coupled to each other, while HSQC would link each proton signal to its directly attached carbon atom, providing definitive assignments for the molecular skeleton.

No specific ¹H or ¹³C NMR spectral data, such as chemical shifts or coupling constants for this compound, are available in the searched literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. epa.govresearchgate.net These two methods are often complementary.

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenol (B47542) group. Sharp peaks around 2850-3000 cm⁻¹ would correspond to C-H stretching from the methyl and aromatic groups. The presence of the aromatic ring would be confirmed by peaks in the 1450-1600 cm⁻¹ region. Carbon-chlorine (C-Cl) bond stretches would typically appear in the fingerprint region, below 800 cm⁻¹. spectrabase.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations. chemicalbook.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the carbon skeleton and the aromatic ring. Differences between the IR and Raman spectra can provide insights into the molecule's symmetry. epa.gov

Specific IR or Raman peak frequencies and intensities for this compound have not been documented in the reviewed sources.

Mass Spectrometry (MS) and Tandem MS (MS/MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns. chemicalbook.com

ESI-MS is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the compound. documentsdelivered.comnist.gov When analyzing this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. A key feature would be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl), which would result in a characteristic cluster of peaks (M, M+2, M+4) with a specific intensity ratio, confirming the presence of two chlorine atoms in the molecule. researchgate.net

A published ESI-MS spectrum with observed m/z values for this compound could not be located.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for analyzing volatile compounds. This compound could potentially be analyzed by GC-MS, likely after derivatization of the polar hydroxyl group to increase its volatility. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide a mass spectrum for each separated component. The electron ionization (EI) typically used in GC-MS would cause fragmentation of the molecule. The resulting fragmentation pattern would be a "fingerprint" used for structural confirmation, with characteristic losses of methyl groups (CH₃) or other fragments.

No GC-MS chromatograms or fragmentation data for this compound were found in the available literature.

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is used to identify the presence of chromophores, which are the parts of a molecule that absorb light. For this compound, the substituted benzene ring is the primary chromophore. The UV-Vis spectrum would show absorption maxima (λ_max_) characteristic of a substituted phenolic system. The positions and intensities of these absorptions provide information about the electronic structure and conjugation within the molecule.

No specific UV-Visible absorption data for this compound is available in the searched databases.

X-ray Crystallography for Definitive Solid-State Structure Determination

A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Computational and Theoretical Chemistry Studies of 4,6 Dichloro 1,1,3,3 Tetramethylindan 5 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic nature of molecules. nih.gov These calculations provide a detailed picture of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. utexas.edu The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org

For 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol, the HOMO is expected to be localized primarily on the phenolic ring, particularly on the oxygen atom and the carbon atoms of the benzene (B151609) ring, due to the presence of lone pairs and the π-system. The electron-withdrawing chlorine atoms would also influence the energy and distribution of the HOMO. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the C-Cl antibonding orbitals.

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis. This provides insight into the partial charges on each atom, highlighting the electrophilic and nucleophilic sites. In this compound, the oxygen atom of the hydroxyl group is expected to have a significant negative partial charge, making it a potential site for electrophilic attack. Conversely, the carbon atoms attached to the chlorine atoms would exhibit a positive partial charge, rendering them susceptible to nucleophilic attack.

Table 1: Illustrative HOMO-LUMO Energies and Related Parameters for this compound (Theoretical)

ParameterValue (eV)Description
HOMO Energy-8.50Energy of the Highest Occupied Molecular Orbital
LUMO Energy-1.20Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap7.30Indicator of chemical reactivity and stability
Ionization Potential8.50Energy required to remove an electron
Electron Affinity1.20Energy released upon gaining an electron

Quantum chemical calculations can predict various spectroscopic properties with a reasonable degree of accuracy. For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts for ¹H and ¹³C can be calculated. nih.gov These predictions are valuable for assigning experimental spectra and confirming the structure of the molecule. capes.gov.br Machine learning approaches, trained on extensive datasets of experimental and calculated shifts, have further improved the accuracy of these predictions. researchgate.net

For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons, the hydroxyl proton, and the protons of the four methyl groups. The geminal methyl groups at the C1 and C3 positions of the indan (B1671822) skeleton are expected to be chemically equivalent, leading to a single signal in the ¹H NMR spectrum.

Infrared (IR) spectroscopy is another powerful technique for functional group identification. Theoretical calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. acs.org For the target molecule, key predicted IR frequencies would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic parts, and C-Cl stretching vibrations.

Table 2: Predicted Spectroscopic Data for this compound (Theoretical)

SpectroscopyFeaturePredicted Value
¹³C NMRAromatic C-Cl125-135 ppm
¹³C NMRAromatic C-O150-160 ppm
¹H NMRAromatic H7.0-7.5 ppm
¹H NMRMethyl H1.2-1.5 ppm
IRO-H Stretch3200-3600 cm⁻¹ (broad)
IRC-Cl Stretch600-800 cm⁻¹

Aromaticity is a key concept in organic chemistry, and computational methods can provide quantitative measures of it. Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to assess the degree of aromatic character in the benzene ring of this compound. The presence of the electron-withdrawing chlorine atoms and the fused five-membered ring is expected to have a modest influence on the aromaticity of the benzene ring compared to unsubstituted benzene.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) offers a computationally less expensive approach to study the conformational landscape and intramolecular interactions of large molecules. youtube.com

The indan skeleton is not perfectly planar, and the five-membered ring can adopt different puckered conformations, often described as envelope or twist forms. rsc.org For this compound, conformational analysis using molecular mechanics can identify the most stable conformers and the energy barriers between them. The orientation of the hydroxyl group and the puckering of the cyclopentane (B165970) ring are key conformational variables. The bulky tetramethyl substitution on the indan core significantly influences the preferred conformation. openochem.org

An energy landscape can be generated by systematically varying key dihedral angles and calculating the corresponding potential energy. This map reveals the low-energy regions corresponding to stable conformations and the transition states that connect them.

Table 3: Relative Energies of Potential Conformers of this compound (Illustrative)

ConformerDihedral Angle (C4-C5-O-H)Relative Energy (kcal/mol)
A2.5
B180°0.0 (most stable)
C90°5.0 (transition state)

Molecular mechanics force fields are parameterized to account for various types of intramolecular interactions, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. youtube.com In this compound, significant steric strain is expected due to the four methyl groups on the indan core. The repulsion between these groups, as well as their interaction with the chlorine atoms and the hydroxyl group, will play a major role in determining the molecule's preferred geometry.

Intramolecular hydrogen bonding between the hydroxyl group and one of the adjacent chlorine atoms is a possibility that can be investigated through these simulations. Such an interaction would have a significant impact on the conformational preference and the spectroscopic properties of the molecule. The analysis of these intramolecular forces provides a comprehensive understanding of the factors governing the three-dimensional structure of this compound.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent medium can significantly influence the conformation and reactivity of a molecule. For this compound, computational methods would be employed to understand these effects. Implicit and explicit solvent models are the two primary approaches.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and can provide valuable insights into how the solvent's polarity affects the molecule's conformational preferences and the energetics of reaction pathways. For instance, in a polar solvent, conformations that maximize the dipole moment of this compound would likely be stabilized.

Explicit solvent models involve including a number of individual solvent molecules in the computational simulation. This approach, often used in molecular dynamics (MD) simulations, allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of the indanol and solvent molecules.

A hypothetical study could involve geometry optimizations of various conformers of this compound in different solvents (e.g., non-polar hexane, polar aprotic acetone, and polar protic methanol) to determine the most stable conformations in each environment. The results would likely show a shift in conformational equilibria depending on the solvent's ability to stabilize the molecule's dipole moment and engage in hydrogen bonding.

Reaction Mechanism Modeling

Understanding how a molecule transforms into another is fundamental to chemistry. Reaction mechanism modeling for this compound would involve a detailed computational investigation of potential chemical reactions.

Characterization of Transition States and Elucidation of Reaction Pathways

A key aspect of reaction mechanism modeling is the identification and characterization of transition states—the highest energy points along a reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating these fleeting structures. By calculating the vibrational frequencies of a proposed transition state structure, researchers can confirm its identity (a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

For this compound, one could investigate, for example, the mechanism of its etherification or esterification. The computational study would map out the potential energy surface, connecting the reactants, transition state(s), and products, thus elucidating the step-by-step pathway of the reaction.

Kinetic and Thermodynamic Profiling of Chemical Transformations

Once the reaction pathway, including reactants, intermediates, transition states, and products, has been mapped, computational methods can be used to determine the kinetic and thermodynamic profiles of the transformation.

Thermodynamic profiling involves calculating the change in Gibbs free energy (ΔG) between reactants and products. A negative ΔG indicates a spontaneous reaction.

Kinetic profiling focuses on the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. These parameters are crucial for predicting the feasibility and rate of a chemical reaction under different conditions. For instance, a comparison of the activation energies for different potential reaction pathways can reveal the most likely mechanism to occur.

Computational Studies of Catalyzed Reactions

Many chemical reactions are facilitated by catalysts. Computational chemistry can play a significant role in understanding how catalysts interact with substrates like this compound to lower the activation energy of a reaction.

For example, if a reaction involving this compound is catalyzed by an acid or a base, computational models can be used to study the interactions between the catalyst and the substrate. This could involve modeling the protonation of the hydroxyl group in an acid-catalyzed reaction or its deprotonation in a base-catalyzed one. The models would show how these interactions stabilize the transition state and thus accelerate the reaction. Similarly, if a transition metal catalyst is involved, the computational study would focus on the coordination of the substrate to the metal center and the subsequent steps in the catalytic cycle.

Development of Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationships (SRR) aim to correlate the structural features of a molecule with its chemical reactivity. For a series of related compounds, computational chemistry can be used to calculate various molecular descriptors and correlate them with experimentally observed reactivity.

For this compound, one could computationally investigate a series of related indanol derivatives with different substituents on the aromatic ring. By calculating descriptors such as atomic charges, electrostatic potentials, and frontier molecular orbital energies (HOMO and LUMO), researchers could establish quantitative structure-reactivity relationships (QSRR). These relationships would allow for the prediction of the reactivity of new, unsynthesized derivatives, thereby guiding future synthetic efforts. For instance, a stronger electron-withdrawing substituent might be predicted to increase the acidity of the hydroxyl group, making it more reactive in certain reactions.

Role of 4,6 Dichloro 1,1,3,3 Tetramethylindan 5 Ol As a Synthetic Intermediate

Precursor for Advanced Indane-Based Scaffolds and Functional Molecules

The inherent reactivity of its functional groups makes 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol an attractive starting point for the generation of a library of novel indane derivatives. The hydroxyl group and the chlorinated aromatic ring serve as handles for a variety of chemical transformations, enabling the creation of molecules with tailored properties.

Diversification at the Hydroxyl Position

The phenolic hydroxyl group is a versatile functional group that can be readily converted into a wide range of other functionalities. This allows for the synthesis of a diverse set of molecules with potentially different biological activities or material properties.

Etherification and Esterification:

Standard synthetic protocols can be employed to transform the hydroxyl group into ethers and esters. For instance, Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide, would yield various alkoxy derivatives. Similarly, esterification with acyl chlorides or carboxylic anhydrides in the presence of a suitable catalyst or base would lead to the formation of the corresponding esters. While specific examples for This compound are not extensively documented in publicly available literature, these transformations are fundamental in organic synthesis.

Table 1: Potential Diversification Reactions at the Hydroxyl Position
Reaction TypeReagentsPotential Product
EtherificationAlkyl halide (e.g., CH₃I), Base (e.g., NaH)5-Methoxy-4,6-dichloro-1,1,3,3-tetramethylindan
EsterificationAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)4,6-Dichloro-1,1,3,3-tetramethylindan-5-yl acetate
SilylationSilyl chloride (e.g., TBDMSCl), Base (e.g., Imidazole)5-((tert-butyldimethylsilyl)oxy)-4,6-dichloro-1,1,3,3-tetramethylindan

Modification of the Dichloro-substituted Aromatic Ring for Novel Architectures

The two chlorine atoms on the aromatic ring of This compound offer significant opportunities for the construction of novel and complex molecular architectures through cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic chemistry offers a plethora of palladium-catalyzed cross-coupling reactions that are highly effective for the functionalization of aryl chlorides. Reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) could potentially be applied to this scaffold. Although the reactivity of aryl chlorides can be lower than that of the corresponding bromides or iodides, the use of specialized ligands and reaction conditions has made these transformations feasible. For instance, the synthesis of polychlorinated biphenyls (PCBs) and their derivatives has been successfully achieved using Suzuki coupling reactions on chlorinated aromatic compounds. nih.govnih.gov These methodologies could, in principle, be adapted for the selective functionalization of one or both chlorine atoms of the indane derivative, leading to a wide array of novel structures. The regioselectivity of such reactions would be an interesting aspect to explore, potentially influenced by the electronic and steric environment of the two chlorine atoms.

Strategic Building Block in the Synthesis of Complex Organic Molecules

The rigid, three-dimensional structure of the tetramethylindan core, combined with its versatile functional handles, makes This compound a valuable building block for the assembly of more complex molecular targets.

Integration into Multi-step Synthesis Schemes

This compound can be envisioned as a key component in multi-step synthetic sequences. After initial modification of the hydroxyl group or the aromatic ring, subsequent transformations could be carried out to build up molecular complexity. The robust nature of the tetramethylindan core is expected to be stable to a variety of reaction conditions, allowing for a wide range of synthetic operations to be performed on other parts of the molecule.

Application in Target-Oriented Synthesis and Methodology Development

While specific applications in the total synthesis of natural products or complex pharmaceuticals are not yet reported, the structural motifs accessible from This compound are of interest in various fields. For example, substituted indane derivatives are found in a number of biologically active compounds. The development of synthetic routes starting from this readily available chlorinated indanol could streamline the synthesis of such targets.

Furthermore, the unique electronic and steric properties of this molecule could make it a useful substrate for the development of new synthetic methodologies. Investigating the reactivity of the hindered hydroxyl group and the two distinct chlorine atoms could lead to the discovery of new selective transformations and a deeper understanding of reaction mechanisms in sterically congested systems.

Future Research Directions and Unexplored Research Avenues for 4,6 Dichloro 1,1,3,3 Tetramethylindan 5 Ol

Development of Highly Efficient and Sustainable Synthetic Routes

The viability of any future application hinges on the ability to produce 4,6-dichloro-1,1,3,3-tetramethylindan-5-ol efficiently and sustainably. Current multistep syntheses for similar complex indane derivatives can be low-yielding and require harsh reagents. Future research should focus on developing novel synthetic pathways that are both high-yielding and environmentally benign.

A primary challenge is the regioselective dichlorination of the aromatic ring. Traditional chlorination of phenols can lead to a mixture of isomers. researchgate.net The development of para-selective chlorination methods for substituted phenols using recyclable catalysts would be a significant advancement. researchgate.net Research could explore catalytic systems that leverage the steric hindrance of the tetramethylindan framework to direct chlorination to the desired positions.

Another avenue is the exploration of "green" solvents and catalysts. For instance, using deep eutectic solvents or water as a reaction medium, catalyzed by simple, abundant metal salts like MnSO₄ or FeCl₃, could offer a more sustainable alternative to traditional organic solvents. researchgate.netprimaryinfo.com

A potential synthetic strategy could involve the Friedel-Crafts alkylation of a pre-chlorinated phenol (B47542) with a suitable alkene, followed by cyclization to form the indane ring. Optimizing this one-pot approach would be a key research goal.

| Oxidative Chlorination | Uses HCl/H₂O₂ as reagents, with water as a solvent. researchgate.net | Catalyst stability and lifetime. | Optimization of reaction conditions (temperature, concentration) for maximum efficiency. acs.org |

Investigation of Novel Catalytic Applications

The sterically hindered phenolic hydroxyl group is a hallmark of many commercial antioxidants and ligands for catalysis. primaryinfo.commdpi.comvinatiorganics.com The unique electronic and steric environment of this compound makes it a prime candidate for investigation in several catalytic domains.

Future research should explore its use as a ligand in transition metal catalysis. The bulky tetramethylindan framework could create a well-defined catalytic pocket, potentially leading to high selectivity in reactions such as cross-coupling, hydrogenation, or polymerization. The electron-withdrawing chlorine atoms would modulate the electronic properties of the metal center, offering a tunable platform for catalyst design.

Furthermore, the phenolic oxygen could act as a proton-shuttling agent or a Brønsted acid catalyst in its own right. Its potential in organocatalysis, particularly in asymmetric transformations where steric bulk can influence stereochemical outcomes, warrants thorough investigation.

Table 2: Potential Catalytic Applications

Catalysis Type Proposed Role of the Compound Potential Reactions Research Objective
Transition Metal Catalysis Sterically demanding ligand. Suzuki-Miyaura coupling, Heck reaction, Asymmetric hydrogenation. Synthesize and characterize metal complexes; evaluate catalytic activity and selectivity.
Organocatalysis (Brønsted Acid) Hindered acid catalyst. Friedel-Crafts reactions, Mukaiyama aldol (B89426) reactions. Study reaction kinetics and mechanism to understand the role of steric hindrance.
Oxidation Catalysis Co-catalyst or ligand for oxidation-resistant complexes. Selective oxidation of alcohols or hydrocarbons. Investigate catalyst stability and turnover number in oxidative environments.

| Polymerization | Ligand for single-site catalysts. | Olefin polymerization. | Control polymer tacticity and molecular weight distribution. |

Advanced Mechanistic and Kinetic Studies for Deeper Understanding

A fundamental understanding of the reactivity of this compound is crucial for its rational application. Advanced mechanistic and kinetic studies are needed to build a comprehensive reactivity profile. The inhibition reactions of hindered phenols, for example, are well-studied and provide a basis for comparison. acs.org

Cyclic voltammetry could be employed to determine its redox properties, providing insight into its potential as an antioxidant or as a ligand in redox-active catalysts. mdpi.com Spectroscopic techniques (UV-Vis, NMR, IR) combined with computational modeling (DFT) can elucidate the electronic structure and how it is influenced by the chloro and tetramethyl substituents. researchgate.net

Kinetic studies of its reactions, for instance, as a radical scavenger, would quantify its antioxidant capabilities. vinatiorganics.com Investigating the pKa of the phenolic proton would be essential for understanding its behavior as a Brønsted acid or as a ligand for metal ions. These fundamental parameters are currently unknown and represent a significant gap in knowledge.

Exploration of New Chemical Transformations and Reaction Discovery

The unique substitution pattern of this compound opens the door to discovering new chemical transformations. The chlorine atoms, for example, are handles for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Research could focus on developing selective mono-substitution reactions, allowing the stepwise introduction of different functional groups at the 4- and 6-positions. This would create a library of derivatives with tailored properties. The synthesis of related di-substituted 1,3,5-triazines from cyanuric chloride demonstrates the feasibility of such sequential substitutions. mdpi.com

The hindered phenol moiety itself could be a substrate for novel reactions. For example, exploring its derivatization to the corresponding phenoxy radical could lead to applications in radical chemistry or as a spin label for materials science. The conversion of the hydroxyl group to other functionalities (e.g., ethers, esters) would also expand the chemical space accessible from this core structure.

Potential Integration into Supramolecular Chemistry and Materials Science (focus on chemical function)

The rigidity of the indane scaffold makes it an excellent building block (or "tecton") for constructing larger, well-defined architectures through supramolecular assembly. researchgate.netnih.gov The precise positioning of functional groups is a key advantage of using such rigid scaffolds in coordination-driven self-assembly. nih.gov

Future research should explore the use of this compound in the design of functional materials. The phenolic hydroxyl and the chlorine atoms can participate in hydrogen and halogen bonding, respectively, directing the self-assembly into predictable one-, two-, or three-dimensional networks. uci.edu

By converting the hydroxyl group into a coordinating ligand (e.g., a pyridine (B92270) or carboxylate), the molecule could be used to construct metal-organic frameworks (MOFs) or discrete metallacycles. nih.gov The chlorinated and sterically crowded environment within the pores of such a material could offer unique properties for gas storage, separation, or catalysis. The integration of functional molecules into such assemblies can lead to new materials with emergent properties. uci.eduacs.orgnih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
1,1,3,3-tetramethylindan-5-ol (B3053430)
2,4-dichlorophenol
Cyanuric chloride
1,3,5-triazines
MnSO₄ (Manganous sulfate)

Q & A

How can researchers design an optimized synthetic route for 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol?

Level: Basic
Methodological Answer:
Start by analyzing existing synthetic pathways for structurally similar indan derivatives, such as methyl-substituted indans (e.g., evidence from crystal structures in Section 7.2.4-7.2.6 of ). Use orthogonal experimental design to test variables like reaction temperature, solvent polarity, and catalyst loading. Employ thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor intermediate purity. For chlorination steps, consider regioselectivity challenges and validate outcomes via 1H^{1}\text{H} NMR and mass spectrometry .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • X-ray crystallography is critical for confirming stereochemistry and molecular packing (as demonstrated in for analogous compounds).
  • Nuclear Magnetic Resonance (NMR): Use 13C^{13}\text{C} DEPT to distinguish quaternary carbons and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for coupling patterns.
  • Infrared (IR) spectroscopy to identify hydroxyl and chloro functional groups.
    Cross-validate results with computational methods like density functional theory (DFT) to resolve ambiguities in spectral assignments .

How can researchers resolve contradictions in physicochemical property data (e.g., solubility, stability) for this compound?

Level: Advanced
Methodological Answer:

  • Solubility: Perform systematic studies using Hansen solubility parameters and compare with structurally related indans ().
  • Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use LC-MS to identify degradation products.
  • Data Reconciliation: Apply statistical tools (e.g., principal component analysis) to isolate experimental variables causing discrepancies. Cross-reference with peer-reviewed databases (avoiding non-peer-reviewed sources per ) .

What strategies are recommended for investigating the reaction mechanisms involving this compound?

Level: Advanced
Methodological Answer:

  • Isotopic Labeling: Use 2H^{2}\text{H} or 18O^{18}\text{O} labeling to trace reaction pathways in hydroxylation or chlorination steps.
  • Kinetic Isotope Effects (KIE): Measure KIE values to distinguish between concerted and stepwise mechanisms.
  • Computational Modeling: Employ DFT or ab initio methods to map transition states and energy barriers (as emphasized in ). Validate with experimental activation parameters .

How can researchers design experiments to assess the compound’s biological activity while avoiding cytotoxicity artifacts?

Level: Advanced
Methodological Answer:

  • Dose-Response Profiling: Use a tiered approach: start with in vitro cell viability assays (e.g., MTT), followed by target-specific assays (e.g., enzyme inhibition).
  • Control Experiments: Include analogs lacking the chloro or hydroxyl groups to isolate pharmacophore contributions.
  • Metabolic Stability: Assess hepatic microsomal stability to rule out false positives from metabolite interference. Reference ’s emphasis on systematic experimental design .

What computational approaches are suitable for predicting the compound’s reactivity in novel synthetic applications?

Level: Advanced
Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) Simulations: Model solvent effects and transition states for chlorination or alkylation reactions.
  • Machine Learning: Train models on existing indan reactivity datasets (curated per ’s literature search guidelines) to predict regioselectivity .

How should researchers address challenges in scaling up the synthesis while maintaining stereochemical purity?

Level: Advanced
Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of stereochemical integrity.
  • Crystallization Optimization: Use polymorph screening (via XRPD in ) to isolate the desired enantiomer.
  • Catalyst Engineering: Develop heterogeneous catalysts to minimize racemization during chlorination (aligning with ’s focus on efficient methodologies) .

What protocols ensure safe handling and disposal of this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Risk Assessment: Review Safety Data Sheets (SDS) for analogous chlorinated indans (e.g., ’s framework for hazard classification).
  • Waste Management: Neutralize chloro derivatives with sodium bicarbonate before disposal.
  • Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods for synthesis steps, as per ’s safety protocols .

How can researchers leverage literature databases to identify knowledge gaps in the compound’s applications?

Level: Basic
Methodological Answer:

  • Search Strategy: Use SciFinder or Reaxys with keywords: “4,6-dichloroindan derivatives,” “tetramethylindanol applications.” Filter by publication date (post-2010) and peer-reviewed journals (per ).
  • Patent Analysis: Exclude industrial synthesis patents (avoiding commercial focus) but include academic patents for mechanistic insights.
  • Gap Identification: Map existing studies to the OECD’s QSAR toolbox for untested endpoints .

What experimental designs are recommended for studying the compound’s environmental fate and degradation pathways?

Level: Advanced
Methodological Answer:

  • Photodegradation Studies: Expose the compound to UV light in aqueous matrices (pH 4–9) and analyze via LC-HRMS.
  • Microbial Degradation: Use soil microcosms with 14C^{14}\text{C}-labeled compound to track mineralization.
  • Ecotoxicology: Follow OECD Test Guidelines 201 (algae) and 211 (Daphnia) to assess acute/chronic toxicity. Align with ’s data inclusion criteria for regulatory compliance .

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